N-(3-methoxyphenyl)-2-({1-[2-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide
Description
N-(3-Methoxyphenyl)-2-({1-[2-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide is a sulfur-linked acetamide derivative featuring a tetrazole ring substituted with a 2-(trifluoromethyl)phenyl group and a 3-methoxyphenyl acetamide moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy group may influence electronic properties and binding interactions.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[1-[2-(trifluoromethyl)phenyl]tetrazol-5-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N5O2S/c1-27-12-6-4-5-11(9-12)21-15(26)10-28-16-22-23-24-25(16)14-8-3-2-7-13(14)17(18,19)20/h2-9H,10H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAQKIZOJKYMKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxyphenyl)-2-({1-[2-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C15H14F3N4OS
- Molecular Weight : 353.36 g/mol
- IUPAC Name : this compound
| Property | Value |
|---|---|
| Molecular Formula | C15H14F3N4OS |
| Molecular Weight | 353.36 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | COc1cccc(c1)C(=O)N(C(=S)N=N)c2cc(c(c(c2)F)F)F |
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may interact with specific enzymes, inhibiting their function and thereby affecting metabolic pathways.
- Receptor Binding : Its structural components, particularly the trifluoromethyl group and the tetrazole ring, may enhance binding affinity to various biological receptors.
- Induction of Apoptosis : Research indicates that similar compounds can trigger apoptosis in cancer cells, suggesting potential anti-cancer properties.
Case Studies and Research Findings
Several studies have investigated the biological effects of compounds structurally related to this compound:
-
Cytotoxicity Studies :
- A study evaluated a series of derivatives with tetrazole moieties for their cytotoxic effects on various cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity (IC50 values ranging from 1 to 10 µg/mL), suggesting that modifications in structure can enhance activity against cancer cells .
- Anti-HIV Activity :
- Structure-Activity Relationship (SAR) :
Table 2: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Tetrazole/Triazole Cores
2-{[1-(3-Chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide ()
- Key Differences :
- Substituent on Tetrazole : 3-Chloro-4-methylphenyl vs. 2-(trifluoromethyl)phenyl in the target.
- Position of Methoxy Group : 2-Methoxyphenyl acetamide vs. 3-methoxyphenyl in the target.
- The ortho-methoxy substitution could sterically hinder interactions compared to the para position in the target compound .
2-((4-Allyl-5-(3-hydroxy-2-naphthyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide ()
- Key Differences :
- Core Heterocycle : Triazole (1,2,4-triazole) vs. tetrazole in the target.
- Substituents : Allyl and naphthyl groups on the triazole vs. trifluoromethylphenyl on the tetrazole.
- The allyl group introduces unsaturation, which may affect conformational flexibility .
Analogs with Trifluoromethyl Substituents
2-[[4-(3-Methylphenyl)-5-(Phenylsulfanylmethyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl]-N-[2-(Trifluoromethyl)Phenyl]Acetamide ()
- Key Differences :
- Core Heterocycle : 1,2,4-Triazole vs. tetrazole in the target.
- Substituents : Phenylsulfanylmethyl and 3-methylphenyl on the triazole vs. unsubstituted tetrazole in the target.
- Implications :
N-[2-Chloro-5-(Trifluoromethyl)Phenyl]-2-{[4-(3-Methylphenyl)-5-Pyridin-4-yl-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide ()
- Key Differences :
- Substituents : Pyridinyl and 3-methylphenyl on the triazole vs. trifluoromethylphenyl on the tetrazole.
- Acetamide Group : 2-Chloro-5-(trifluoromethyl)phenyl vs. 3-methoxyphenyl.
- The chloro substituent may increase electrophilicity compared to methoxy .
Anti-Exudative Acetamides ()
- Example: 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives.
- Comparison: The furan and amino groups in these analogs contrast with the trifluoromethyl and methoxy groups in the target, suggesting divergent biological targets (e.g., anti-inflammatory vs. Furan’s oxygen atom may participate in hydrogen bonding, a feature absent in the target compound .
Pesticidal Acetamides ()
- Example : N-(3-Methoxypropyl)-N’-(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine (methoprotryne).
- Comparison :
Physicochemical Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
